4-(Pyrrolidin-1-ylmethyl)piperidine

Pain TRP channels Selectivity profiling

4-(Pyrrolidin-1-ylmethyl)piperidine is a differentiated heterocyclic scaffold with a piperidine ring linked via methylene bridge to pyrrolidine. Unlike 2-substituted or 3-pyrrolidine analogs, this 4-substituted pattern governs conformational flexibility, amine basicity, and target-binding geometry essential for SAR continuity. With logP 0.88 and logD (pH 7.4) -2.84, it occupies CNS drug-like space. Functions as inert negative control for TRP channel screening (IC50 >10,000 nM at TRPV1) and starting material for sigma-1 receptor modulator programs. Available as free base (≥95%) and dihydrochloride salt.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 683772-11-4
Cat. No. B1603307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylmethyl)piperidine
CAS683772-11-4
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCNCC2
InChIInChI=1S/C10H20N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h10-11H,1-9H2
InChIKeyNMCMCSHJONWGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-ylmethyl)piperidine (CAS 683772-11-4): Molecular Properties and Procurement Context


4-(Pyrrolidin-1-ylmethyl)piperidine (CAS 683772-11-4) is a saturated heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂ and molecular weight 168.28 g/mol . It features a piperidine ring linked via a methylene bridge to a pyrrolidine ring, yielding a scaffold with two tertiary amine centers. The compound is commercially available as a free base (typical purity ≥95%) and as a dihydrochloride salt (CAS 780756-54-9), which offers improved aqueous solubility for formulation . Its experimental logP (0.883) and calculated logD (pH 7.4: -2.84) indicate moderate hydrophobicity in neutral form but high polarity under physiological pH [1]. The compound is predominantly procured as a building block or intermediate for medicinal chemistry derivatization rather than as a standalone bioactive entity .

Why 4-(Pyrrolidin-1-ylmethyl)piperidine Cannot Be Arbitrarily Replaced by Other Piperidine or Pyrrolidine Analogs


In medicinal chemistry, the methylene linker connecting the piperidine and pyrrolidine rings in 4-(Pyrrolidin-1-ylmethyl)piperidine is not an inert spacer; it governs conformational flexibility, amine basicity, and target-binding geometry. Structural analogs lacking this specific 4-substituted piperidine scaffold—such as 3-pyrrolidine derivatives or 2-substituted piperidines—display divergent monoamine reuptake inhibition profiles, including shifts between selective serotonin reuptake inhibition (SRI), selective norepinephrine reuptake inhibition (NRI), dual SNRI, or triple SNDRI activities, based solely on amine position and linker geometry [1][2]. Similarly, in sigma-1 receptor modulator programs, subtle variations in the piperidine substitution pattern produce pronounced divergence between dopamine D4 receptor and sigma-1 receptor activity [3]. These class-level SAR findings underscore that even structurally close piperidine/pyrrolidine derivatives are not functionally interchangeable. The substitution of 4-(Pyrrolidin-1-ylmethyl)piperidine with a generic analog risks invalidating established synthetic routes, altering downstream pharmacophore geometry, and compromising SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(Pyrrolidin-1-ylmethyl)piperidine versus Structural Analogs


TRPV1 Antagonist Activity: >10,000 nM IC50 Confirms Lack of Vanilloid Receptor Cross-Reactivity

4-(Pyrrolidin-1-ylmethyl)piperidine exhibits negligible antagonist activity at the human TRPV1 receptor, with an IC50 >10,000 nM in a cell-based functional assay [1]. This inactivity can serve as a selectivity control benchmark when compared to TRPV1-active piperidine analogs such as certain capsaicin derivatives and vanilloid-based ligands that exhibit IC50 values in the low nanomolar range. The >10 μM inactivity threshold confirms that this scaffold does not trigger TRPV1-mediated calcium flux, a property relevant for programs seeking CNS-penetrant piperidine derivatives devoid of vanilloid receptor liabilities.

Pain TRP channels Selectivity profiling

TRPV2 Modulatory Activity: IC50 15,700 nM Demonstrates Weak Interaction at Best

In TRPV2 channel desensitization assays, 4-(Pyrrolidin-1-ylmethyl)piperidine displays an IC50 of 15,700 nM (15.7 μM), indicating only marginal agonist activity [1]. For comparative context, potent TRPV2 modulators (e.g., probenecid, certain cannabinoid derivatives) typically exhibit activity in the 10–1,000 nM range. The 15.7 μM value places this compound in the weakly active to inactive category, comparable to other non-optimized piperidine derivatives used as negative controls in TRPV2 screens. This quantification enables accurate assessment of structure-activity relationships when designing more potent TRPV2 ligands or when ensuring that TRPV2-mediated calcium signaling does not confound phenotypic assay readouts.

TRP channels Calcium signaling Target selectivity

LogP of 0.883 Distinguishes 4-(Pyrrolidin-1-ylmethyl)piperidine from More Hydrophobic 4-Substituted Piperidine Building Blocks

The experimental logP of 4-(Pyrrolidin-1-ylmethyl)piperidine is 0.883 [1]. In comparison, the structurally related 4-benzylpiperidine exhibits a logP of approximately 2.5, while 4-phenylpiperidine has a logP near 2.0 [2]. The substantially lower logP of 0.883—driven by the basic pyrrolidine nitrogen and the flexible methylene linker—confers approximately 40-fold lower predicted octanol-water partitioning than 4-benzylpiperidine (difference of ~1.6 logP units). This physicochemical differentiation directly impacts formulation strategies: the target compound maintains superior aqueous solubility in the free base form compared to aromatic-substituted piperidines, yet its calculated logD (pH 7.4) of -2.84 indicates that the charged species predominates under physiological conditions, potentially affecting passive membrane permeability relative to more lipophilic 4-substituted analogs.

Physicochemical properties Drug-likeness CNS permeability

Free Base (CAS 683772-11-4) versus Dihydrochloride Salt (CAS 780756-54-9): Two Distinct Procurement Forms with Differing Solubility Profiles

4-(Pyrrolidin-1-ylmethyl)piperidine is commercially available in two distinct forms: the free base (CAS 683772-11-4) and the dihydrochloride salt (CAS 780756-54-9) . The free base has a molecular weight of 168.28 g/mol, while the dihydrochloride salt has a molecular weight of 241.20 g/mol . For aqueous solubility, the dihydrochloride salt exhibits substantially higher water solubility than the free base, which is typical for piperidine derivatives due to protonation of the secondary amine nitrogen. In contrast, closely related piperidine analogs such as 4-(aminomethyl)piperidine (CAS 7144-05-0) are frequently procured only as free base or mono-hydrochloride, limiting formulation flexibility in aqueous buffer systems. The availability of the dihydrochloride form allows researchers to avoid the additional step of in situ salt formation with HCl during assay preparation or synthesis.

Salt form selection Solubility optimization Formulation

Analgesic Activity of 4-(1-Pyrrolidinyl)piperidine Derivatives in Tail-Flick Assay: Scaffold-Dependent Efficacy at 50 mg/kg

A series of 4-(1-pyrrolidinyl)piperidine analogs bearing variable phenyl ring substituents on a phenacyl moiety were evaluated for analgesic activity using the tail immersion method in rodents [1][2]. At a dose of 50 mg/kg body weight, compounds 2–5 demonstrated significant to highly significant analgesic activity, with pethidine used as a reference drug [2]. While the unsubstituted parent compound 4-(Pyrrolidin-1-ylmethyl)piperidine was not the primary subject of this study, the data establish that the 4-(1-pyrrolidinyl)piperidine scaffold—when appropriately derivatized—can yield meaningful in vivo analgesic responses. Importantly, the same compounds tested at 75 mg/kg exhibited toxicity, defining a narrow therapeutic index for this scaffold [2]. Activity was modulated by the size, electronic nature, and position of substituents on the phenyl ring, confirming that the core piperidine-pyrrolidine architecture is pharmacologically permissive but requires optimization for safety and efficacy.

Analgesic screening Pain models Piperidine SAR

Antimicrobial Activity: Naphthalene-Substituted 4-(1-Pyrrolidinyl)piperidine Derivative Shows Broad-Spectrum Activity

In a separate SAR study of 4-(1-pyrrolidinyl)piperidine derivatives evaluated for antimicrobial activity, the naphthalene-substituted analog (compound 6) was the only derivative in the series that exhibited high activity against both Gram-positive and Gram-negative bacteria as well as fungi [1]. The unsubstituted parent scaffold (analogous to 4-(Pyrrolidin-1-ylmethyl)piperidine) did not demonstrate notable antimicrobial activity, indicating that the core piperidine-pyrrolidine framework itself is not inherently antimicrobial. This finding establishes a clear differentiation: the unsubstituted parent serves as a neutral control or inert scaffold for orthogonal derivatization, whereas the addition of specific aromatic substituents (e.g., naphthalene) can unlock antimicrobial properties. For researchers seeking antimicrobial lead compounds, this data directs attention toward substituted derivatives rather than the parent scaffold.

Antibacterial Antifungal Piperidine derivatives

Recommended Research and Industrial Use Cases for 4-(Pyrrolidin-1-ylmethyl)piperidine Based on Quantitative Evidence


Selectivity Control for TRPV1/TRPV2 Channel Screening Panels

Given its IC50 >10,000 nM at TRPV1 and 15,700 nM at TRPV2, 4-(Pyrrolidin-1-ylmethyl)piperidine is well-suited as a negative control or inert scaffold in TRP channel screening campaigns [1][2]. Researchers developing novel TRPV1 antagonists or TRPV2 modulators can use this compound to establish baseline inactivity thresholds, ensuring that observed activity in hit compounds derives from specific structural modifications rather than the core piperidine-pyrrolidine framework. This application is particularly relevant for CNS-penetrant programs where TRPV1-mediated side effects (thermoregulation, pain) must be excluded.

Building Block for Sigma-1 Receptor and Dopamine D4 Receptor Ligand Optimization

The piperidine scaffold of 4-(Pyrrolidin-1-ylmethyl)piperidine aligns structurally with the core pharmacophore employed in sigma-1 receptor modulator development [3]. Recent SAR studies have demonstrated that piperidine substitution patterns can drive selectivity between sigma-1 and dopamine D4 receptors [3]. Researchers engaged in sigma-1 modulator programs for neurodegenerative disorders or pain indications can procure this compound as a starting intermediate for diversification, leveraging the established SAR that subtle modifications to the piperidine ring and its substituents govern target engagement profiles.

Physicochemical Benchmark for CNS Drug Discovery MPO Optimization

With an experimental logP of 0.883 and calculated logD (pH 7.4) of -2.84, 4-(Pyrrolidin-1-ylmethyl)piperidine occupies a favorable region of CNS drug-like chemical space, balancing moderate lipophilicity with high aqueous solubility at physiological pH [1]. Medicinal chemists optimizing lead compounds for blood-brain barrier penetration can use this scaffold as a comparator to assess how additional substituents shift logP/logD profiles. The compound's 0.88 logP is substantially lower than aromatic-substituted piperidines (e.g., 4-benzylpiperidine, logP ~2.5), offering a distinct physicochemical starting point for library design [4].

Analgesic Lead Optimization via 4-(1-Pyrrolidinyl)piperidine Scaffold Derivatization

The 4-(1-pyrrolidinyl)piperidine scaffold has demonstrated significant to highly significant analgesic activity in the tail-flick assay when derivatized with substituted phenacyl moieties at 50 mg/kg [5][6]. This validated in vivo efficacy, albeit with dose-limiting toxicity at 75 mg/kg, establishes the scaffold as a viable core for analgesic drug discovery programs [6]. Researchers can procure 4-(Pyrrolidin-1-ylmethyl)piperidine as the parent intermediate for subsequent N-functionalization or ring substitution, using the published SAR—which indicates that substituent size, electronic character, and position modulate activity—to guide rational design of safer, more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-ylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.